![molecular formula C10H12N4O3 B14348448 1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 92572-36-6](/img/structure/B14348448.png)
1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the pyrimidopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with another pyrimidine ring, forming a unique scaffold that can interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be achieved through several methods. One common approach involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a molar ratio of 1:1:2. This reaction yields the pyrimido[4,5-d]pyrimidin-2,4-dione ring system . Another method involves the use of diamines and formalin in a molar ratio of 2:1:4 to produce bis-pyrimido[4,5-d]pyrimidin-2,4-diones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with alkylamines or arylamines to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 or Ag(C5H5N)2MnO4 in liquid ammonia.
Reduction: NaBH4 in an appropriate solvent.
Substitution: Alkylamines or arylamines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 7-amino derivatives.
Reduction: Reduced pyrimidopyrimidine derivatives.
Substitution: Alkyl or aryl-substituted pyrimidopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tumor, anti-bacterial, anti-viral, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting tyrosine kinase and dihydrofolate reductase.
Industrial Applications: It is used in the development of fungicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including tyrosine kinase and dihydrofolate reductase . By inhibiting these enzymes, the compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound is structurally similar but lacks the butyl group at the 1-position.
Pyrido[2,3-d]pyrimidin-5-one: Another similar compound with a different fused ring system.
Uniqueness
1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is unique due to its specific substitution pattern and the presence of the butyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
92572-36-6 |
|---|---|
Molekularformel |
C10H12N4O3 |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
1-butyl-8H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C10H12N4O3/c1-2-3-4-14-7-6(5-11-9(16)12-7)8(15)13-10(14)17/h5H,2-4H2,1H3,(H,11,12,16)(H,13,15,17) |
InChI-Schlüssel |
MDUHUSNSWRJPBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C=NC(=O)N2)C(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


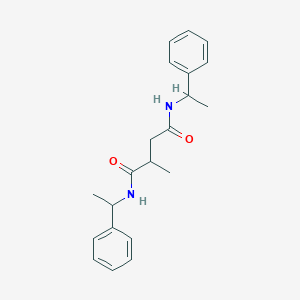
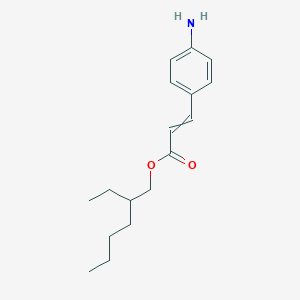
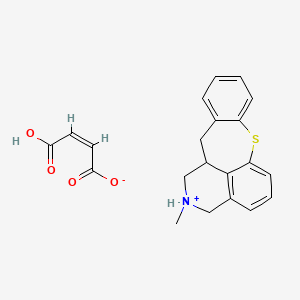
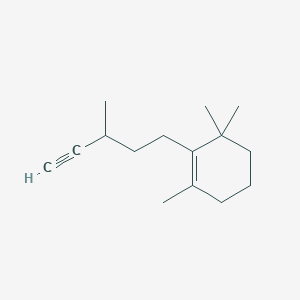
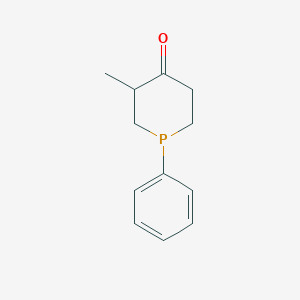
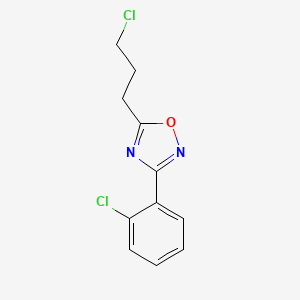
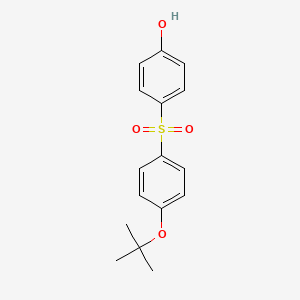
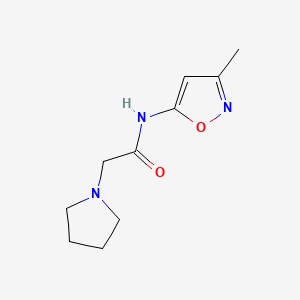
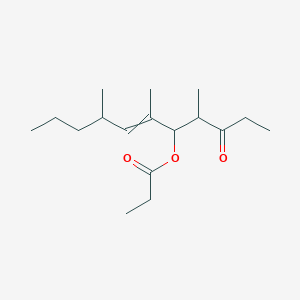
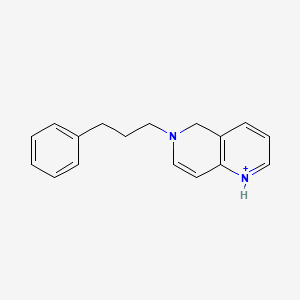
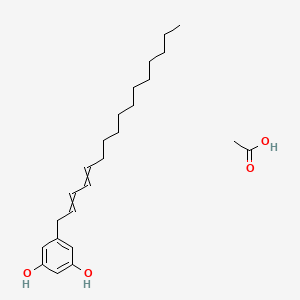
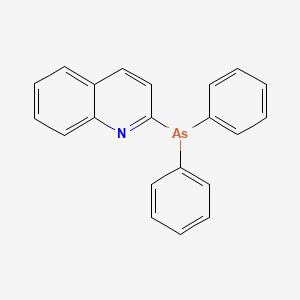
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)

